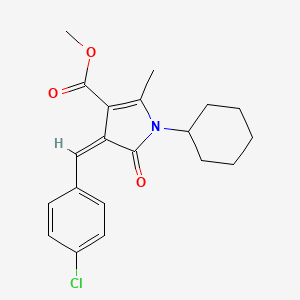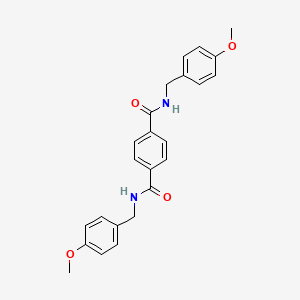![molecular formula C16H14N4O2S B11640639 N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe hydroxyphényle, un cycle thiophène et un cycle pyrazole. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre la 3-hydroxyacétophénone et la thiophène-2-carbohydrazide. La réaction est catalysée par un acide ou une base sous conditions de reflux. Le produit résultant est ensuite purifié par recristallisation ou par des techniques de chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyphényle peut être oxydé pour former des dérivés quinoniques.
Réduction : Le groupe carbonyle dans le cycle pyrazole peut être réduit pour former des dérivés alcooliques.
Substitution : Le cycle thiophène peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le chlorure de fer(III) (FeCl₃) ou l'acide sulfurique (H₂SO₄).
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés alcooliques.
Substitution : Dérivés thiophéniques halogénés ou nitrés.
Applications de la recherche scientifique
N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe hydroxyphényle du composé peut former des liaisons hydrogène avec des sites actifs, tandis que les cycles thiophène et pyrazole peuvent s'engager dans des interactions π-π. Ces interactions peuvent inhiber l'activité enzymatique ou moduler les fonctions des récepteurs, conduisant aux effets biologiques observés du composé.
Applications De Recherche Scientifique
N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active sites, while the thiophene and pyrazole rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(3-nitrophényl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(2-thiényl)-1H-pyrazole-5-carbohydrazide
Unicité
N’-[(1Z)-1-(3-Hydroxyphényl)éthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide est unique en raison de la présence du cycle thiophène, qui confère des propriétés électroniques distinctes et des activités biologiques potentielles par rapport à d'autres composés similaires. La combinaison des cycles hydroxyphényle, thiophène et pyrazole en une seule molécule offre une échafaudage polyvalent pour de futures modifications chimiques et applications.
Propriétés
Formule moléculaire |
C16H14N4O2S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-10(11-4-2-5-12(21)8-11)17-20-16(22)14-9-13(18-19-14)15-6-3-7-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10- |
Clé InChI |
AAROYADJLRXJDD-YVLHZVERSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC(=CC=C3)O |
SMILES canonique |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)
![6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11640568.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11640569.png)
![3-(2-Phenylethyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640580.png)



![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
